



# Application Notes and Protocols for AZD-5672 in Preclinical In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZD-5672** is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 plays a crucial role in the migration of inflammatory cells, making it a key target in various inflammatory and infectious diseases. While **AZD-5672** has been investigated in clinical trials for rheumatoid arthritis, its potential as an in vivo imaging agent to visualize and quantify CCR5 expression non-invasively has not been explicitly reported.[1] These application notes provide a detailed, albeit prospective, framework for the utilization of radiolabeled **AZD-5672** in preclinical positron emission tomography (PET) imaging studies. The protocols outlined below are based on established methodologies for imaging similar chemokine receptors and their small-molecule antagonists.

## **Principle of the Method**

The application of **AZD-5672** in PET imaging involves radiolabeling the molecule with a positron-emitting radionuclide, such as Copper-64 (<sup>64</sup>Cu) or Gallium-68 (<sup>68</sup>Ga). Once administered in vivo, the radiolabeled **AZD-5672** will bind specifically to CCR5-expressing cells. The emitted positrons from the radionuclide will then be detected by a PET scanner, allowing for the non-invasive, three-dimensional visualization and quantification of CCR5 expression in real-time. This technique can be invaluable for studying disease progression, assessing therapeutic response to CCR5-targeted drugs, and understanding the biodistribution of the compound.



# **Potential Applications**

- Oncology: To visualize CCR5 expression on tumor cells and in the tumor microenvironment.
- Immunology and Inflammation: To monitor the infiltration of CCR5-positive immune cells in inflammatory conditions such as rheumatoid arthritis and atherosclerosis.[2][3][4]
- Infectious Diseases: To image the distribution of CCR5-expressing cells that serve as reservoirs for pathogens like HIV.
- Drug Development: To assess the pharmacokinetics and target engagement of AZD-5672 or other CCR5 antagonists.

## **Data Presentation**

The following tables provide a template for summarizing key quantitative data from in vivo imaging studies with radiolabeled **AZD-5672**.

Table 1: Radiolabeling Efficiency and Stability of [64Cu]Cu-AZD-5672

| Parameter                      | Value               |
|--------------------------------|---------------------|
| Precursor Concentration        | e.g., 1 mg/mL       |
| Radionuclide                   | <sup>64</sup> Cu    |
| Chelator                       | e.g., DOTA          |
| Radiochemical Yield            | e.g., > 80%         |
| Radiochemical Purity           | e.g., > 95%         |
| Molar Activity                 | e.g., > 50 GBq/μmol |
| In Vitro Stability (PBS, 2h)   | e.g., > 98%         |
| In Vivo Stability (Plasma, 1h) | e.g., > 90%         |

Table 2: In Vivo Biodistribution of [64Cu]Cu-**AZD-5672** in a Murine Model of Rheumatoid Arthritis (4h post-injection)



| Organ/Tissue     | % Injected Dose per Gram (%ID/g) ± SD (n=3) |
|------------------|---------------------------------------------|
| Blood            | e.g., 1.5 ± 0.3                             |
| Heart            | e.g., 0.8 ± 0.2                             |
| Lungs            | e.g., 2.1 ± 0.4                             |
| Liver            | e.g., 15.2 ± 2.5                            |
| Spleen           | e.g., 3.5 ± 0.7                             |
| Kidneys          | e.g., 8.9 ± 1.1                             |
| Muscle           | e.g., 0.5 ± 0.1                             |
| Bone             | e.g., 1.1 ± 0.2                             |
| Inflamed Paw     | e.g., 4.2 ± 0.6                             |
| Non-inflamed Paw | e.g., 1.0 ± 0.2                             |

Table 3: Tumor-to-Background Ratios from PET Imaging with [64Cu]Cu-**AZD-5672** in a Xenograft Model

| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
|---------------------|-----------------------|----------------------|
| 1 h                 | e.g., 3.1 ± 0.5       | e.g., 2.5 ± 0.4      |
| 4 h                 | e.g., 5.8 ± 0.9       | e.g., 4.9 ± 0.7      |
| 24 h                | e.g., 8.2 ± 1.2       | e.g., 7.1 ± 1.0      |

# **Experimental Protocols**

# Protocol 1: Radiolabeling of AZD-5672 with Copper-64

This protocol describes a hypothetical method for radiolabeling a DOTA-conjugated version of AZD-5672 with  $^{64}Cu$ .

Materials:



- DOTA-conjugated AZD-5672 precursor
- Copper-64 chloride (<sup>64</sup>CuCl<sub>2</sub>) in 0.1 M HCl
- Sodium acetate buffer (0.1 M, pH 5.5)
- Sterile, metal-free water
- C18 Sep-Pak cartridge
- Ethanol
- Saline for injection
- Radio-TLC or HPLC system for quality control

### Procedure:

- To a sterile, metal-free microcentrifuge tube, add 10 μg of DOTA-AZD-5672 precursor dissolved in 10 μL of metal-free water.
- Add 100 μL of 0.1 M sodium acetate buffer (pH 5.5).
- Add 185-370 MBq (5-10 mCi) of <sup>64</sup>CuCl<sub>2</sub> to the reaction mixture.
- Gently vortex the mixture and incubate at 95°C for 30 minutes.
- Allow the reaction to cool to room temperature.
- Perform quality control using radio-TLC or HPLC to determine the radiochemical yield and purity.
- Purify the [64Cu]Cu-DOTA-AZD-5672 using a C18 Sep-Pak cartridge.
  - Pre-condition the cartridge with 5 mL of ethanol followed by 10 mL of sterile water.
  - Load the reaction mixture onto the cartridge.
  - Wash the cartridge with 10 mL of sterile water to remove unreacted 64Cu.



- Elute the final product with 0.5 mL of ethanol.
- Formulate the final product in sterile saline for injection, ensuring the final ethanol concentration is below 10%.
- Determine the final radioactivity and calculate the molar activity.

# Protocol 2: In Vivo PET/CT Imaging in a Murine Model of Rheumatoid Arthritis

This protocol outlines the procedure for performing PET/CT imaging in a collagen-induced arthritis (CIA) mouse model.

#### Materials:

- CIA mouse model and control mice
- [64Cu]Cu-DOTA-**AZD-5672**
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Saline for injection

### Procedure:

- Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
- Administer 5-10 MBq of [ $^{64}$ Cu]Cu-DOTA-**AZD-5672** via tail vein injection in a volume of 100-150  $\mu$ L.
- Allow for a 4-hour uptake period. During this time, the animal can be allowed to recover from anesthesia in its cage.
- At 4 hours post-injection, re-anesthetize the mouse and position it on the scanner bed.
- Perform a whole-body CT scan for anatomical reference and attenuation correction.



- Acquire a 15-minute static PET scan.
- Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM).
- Co-register the PET and CT images for analysis.
- Draw regions of interest (ROIs) on the inflamed and non-inflamed paws, as well as other organs of interest, to quantify the tracer uptake (expressed as %ID/g).

## **Visualizations**



Click to download full resolution via product page

Caption: CCR5 signaling pathway and the antagonistic action of AZD-5672.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo imaging with radiolabeled AZD-5672.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CC Chemokine Receptor 5 Targeted Nanoparticles Imaging the Progression and Regression of Atherosclerosis Using Positron Emission Tomography/Computed Tomography
  PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET/CT imaging of chemokine receptor CCR5 in vascular injury model using targeted nanoparticle PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET/CT Imaging of Chemokine Receptor CCR5 in Vascular Injury Model Using Targeted Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD-5672 in Preclinical In Vivo Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666223#azd-5672-for-in-vivo-imaging-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com